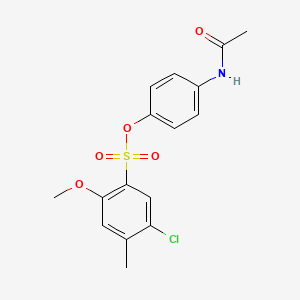

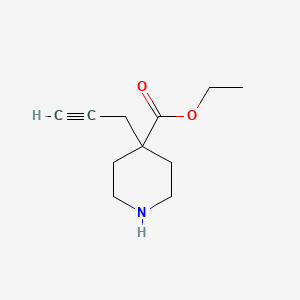

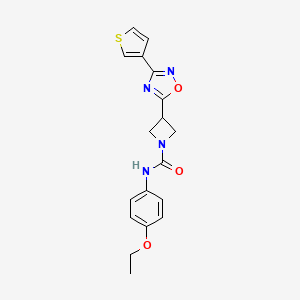

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, which are similar to the compound , has been reported . The synthesis involves a green and eco-friendly method, reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This method has the advantages of higher yields, mild reaction conditions, shorter reaction times, convenient procedure, and environmental friendliness .Applications De Recherche Scientifique

Antibacterial Applications

A series of compounds, including analogs structurally related to N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide, were synthesized and evaluated for their antibacterial properties. These compounds showed significant inhibitory activity against various bacterial strains, highlighting their potential in developing new antibacterial agents. The study utilized molecular docking and antibacterial evaluation to understand the interaction of these compounds with bacterial protein receptors, suggesting their mechanism of action involves binding to specific sites on bacterial proteins, which could be leveraged in designing novel antibiotics (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Cancer Research

In cancer research, compounds related to this compound have been explored for their potential to act as biomarkers or therapeutic agents. For instance, a study on the safety, dosimetry, and feasibility of using a novel cellular proliferative marker in patients with newly diagnosed malignant neoplasms suggests its potential for evaluating tumor proliferation. This work underscores the importance of such compounds in assessing the proliferative status of solid tumors, offering insights into their role in cancer diagnosis and treatment planning (Dehdashti et al., 2013).

DNA Repair and Toxicity Studies

Several studies have utilized analogs of this compound to explore DNA repair mechanisms and the toxic effects of various substances on cellular models. These investigations have contributed to a deeper understanding of cellular responses to DNA damage and the role of specific enzymatic processes in mitigating such damage. By examining the effects of these compounds on DNA repair and their potential to enhance or inhibit toxic effects, researchers have gleaned valuable insights into the cellular pathways involved in maintaining genomic integrity (Lubet et al., 1984).

Photocatalytic Degradation

Compounds related to this compound have been investigated for their role in environmental applications, such as the photocatalytic degradation of pollutants. Studies on the degradation of specific compounds using UV-activated methods indicate the potential of these compounds to enhance the rate of mineralization and reduce the concentration of toxic intermediates in aqueous solutions. This research has implications for the development of more efficient and environmentally friendly methods for water treatment and pollutant removal (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOITNMBYGKNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2875039.png)

![4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2875043.png)

![(E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2875044.png)